molecular formula C19H25NO4S2 B2590669 4-methoxy-3,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203032-38-5

4-methoxy-3,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2590669
CAS No.: 1203032-38-5
M. Wt: 395.53
InChI Key: XKNMARHGZCBHNT-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a synthetic small molecule of significant interest in chemical biology and medicinal chemistry research. This compound features a complex structure integrating a substituted benzenesulfonamide group, a key pharmacophore known to confer inhibitory activity against a variety of enzymes, particularly carbonic anhydrases . The benzenesulfonamide moiety is linked via a methylene group to a tetrahydropyran (oxane) ring, which is further substituted with a thiophene group at the 4-position. This molecular architecture, combining a polar sulfonamide, an ether-containing saturated ring, and a heteroaromatic thiophene, is designed to probe specific interactions within enzyme active sites or to modulate physicochemical properties for improved bioavailability in preclinical studies. The primary research applications for this compound are anticipated to include investigations as a potential enzyme inhibitor, given the well-documented role of sulfonamides in targeting enzymes like dihydropteroate synthase and carbonic anhydrase . Its mechanism of action is expected to involve the coordination of the sulfonamide nitrogen to a zinc ion in the active site of metalloenzymes or through competitive inhibition at the binding site of key substrates. Researchers may utilize this chemical as a lead compound or a chemical tool for developing novel therapeutics targeting bacterial infections, glaucoma, or cancer . It is also a valuable intermediate for further synthetic elaboration in structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S2/c1-14-11-16(12-15(2)18(14)23-3)26(21,22)20-13-19(6-8-24-9-7-19)17-5-4-10-25-17/h4-5,10-12,20H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNMARHGZCBHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzene sulfonamide core, followed by the introduction of the thiophene and oxane rings. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and oxane precursors. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-methoxy-3,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-methoxy-3,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but they often include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BJ53413: 4-Methoxy-3,5-dimethyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

  • Structural Differences :
    • Replaces the oxan ring with a piperidine ring.
    • Substitutes the thiophen-2-yl group with an isopropyl moiety.
  • Molecular Formula : C₁₈H₃₀N₂O₃S (MW: 354.51 g/mol).
  • Key Properties: The piperidine ring enhances basicity compared to the oxan ring.

Triazole-Based Sulfonamides (Compounds 7–9 in )

  • Structural Differences :
    • Feature a 1,2,4-triazole core instead of the benzene sulfonamide.
    • Include difluorophenyl and phenylsulfonyl substituents.
  • Key Properties :
    • Exhibit tautomerism (thione-thiol equilibrium), confirmed by IR spectroscopy (absence of νS-H at ~2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹).
    • Higher polarity due to the triazole ring and fluorine substituents .

Omeprazole ()

  • Structural Differences :
    • Contains a benzimidazole-pyridinylmethylsulfinyl group instead of a sulfonamide.
  • Key Properties :
    • Clinically used as a proton pump inhibitor.
    • The sulfinyl group is critical for covalent binding to H⁺/K⁺ ATPase, a mechanism absent in the target sulfonamide .

N-(4-Methoxyphenyl)benzenesulfonamide ()

  • Structural Differences :
    • Simpler structure lacking the oxan-thiophene substituent.
  • Key Properties :
    • Demonstrated bioactivity in sulfonamide drug scaffolds.
    • The absence of a bulky substituent (e.g., oxan-thiophene) may reduce steric hindrance in enzyme binding .

Comparative Analysis Table

Property Target Compound BJ53413 Triazole Derivatives Omeprazole
Core Structure Benzene sulfonamide Benzene sulfonamide 1,2,4-Triazole Benzimidazole-sulfinyl
Key Substituents Oxan-thiophene, methoxy, methyl Piperidine-isopropyl Difluorophenyl, phenylsulfonyl Pyridinylmethylsulfinyl
Molecular Weight (g/mol) 408.58 354.51 ~350–400 345.42
Bioactivity Not reported Not reported Antimicrobial potential Proton pump inhibition
Synthetic Complexity High (oxan-thiophene linkage) Moderate (piperidine alkylation) Moderate (triazole cyclization) High (sulfinyl synthesis)

Research Findings and Implications

  • Structural Influence on Solubility : The oxan-thiophene group in the target compound likely enhances aromatic stacking interactions but may reduce aqueous solubility compared to simpler sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide .
  • Synthetic Challenges : The tetrahydropyran-thiophene linkage requires precise regioselective alkylation, as seen in analogous sulfonamide syntheses (e.g., triazole S-alkylation in ).
  • Future studies should prioritize assays targeting carbonic anhydrase or cyclooxygenase isoforms.

Biological Activity

4-Methoxy-3,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a sulfonamide group, suggests antibacterial properties, particularly through the inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.

Biological Activity Overview

The biological activity of this sulfonamide derivative primarily stems from its ability to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial growth. This structural similarity allows it to inhibit bacterial growth effectively.

The sulfonamide group in the compound interacts with dihydropteroate synthase, leading to a disruption in folic acid synthesis. This mechanism is similar to other known sulfonamides, which have been extensively studied for their antibacterial properties.

Antibacterial Activity

Initial studies indicate that this compound exhibits notable antibacterial activity. In vitro tests have shown that it can inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics remain limited.

Table 1: Comparison of Antibacterial Activity

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundE. coli15
SulfamethoxazoleE. coli20
TrimethoprimE. coli22

Cardiovascular Effects

Research has indicated that some sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study demonstrated that compounds structurally related to the target compound could reduce perfusion pressure in a time-dependent manner, suggesting potential cardiovascular implications.

Table 2: Effects on Perfusion Pressure

CompoundDose (nM)Change in Perfusion Pressure (%)Reference
Control-0
Compound A (related sulfonamide)0.001-15
Compound B (related sulfonamide)0.001-10

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models suggest variable permeability based on different cellular systems, which could influence its bioavailability and therapeutic efficacy.

Table 3: Theoretical Pharmacokinetic Parameters

ParameterValueModel Used
PermeabilityHighCaucasian colon adenocarcinoma cells
SolubilityModerateMadin-Darby canine kidney cells

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-methoxy-3,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide?

The compound is typically synthesized via sulfonylation of the amine intermediate. Key steps include:

  • Reacting 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with the tetrahydropyran-thiophene-derived amine under basic conditions (e.g., triethylamine in anhydrous DCM).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Critical parameters: Temperature control (0–5°C during coupling) and stoichiometric precision to minimize by-products like unreacted sulfonyl chloride .

Q. Which spectroscopic techniques are essential for characterizing this sulfonamide?

  • NMR (1H/13C): Assigns methoxy (δ ~3.8 ppm), dimethyl groups (δ ~2.3 ppm), and sulfonamide NH (δ ~7.5 ppm).
  • FTIR: Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) and C-S bonds (~750 cm⁻¹).
  • X-ray crystallography: Resolves absolute configuration; SHELX software (SHELXL refinement) addresses disorder in flexible tetrahydropyran-thiophene moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies between DFT-calculated and XRD-observed bond lengths in the sulfonamide moiety?

  • Periodic DFT: Incorporates crystal packing effects into calculations.
  • Thermal ellipsoid analysis: Use WinGX/ORTEP to evaluate positional disorder or dynamic motion in XRD data.
  • Solid-state NMR: Cross-validates electronic environments (e.g., 15N NMR for sulfonamide nitrogen). Example: SHELXL refinement flags high displacement parameters, prompting reevaluation of hydrogen-bonding networks .

Q. What strategies optimize regioselectivity during thiophene substitution in the tetrahydropyran ring?

  • Protecting groups: tert-Butyldimethylsilyl (TBS) ethers shield hydroxyls during coupling.
  • Catalysis: Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) target C2-thiophene positions.
  • Solvent effects: Polar aprotic solvents (DMF) enhance nucleophilicity at less sterically hindered sites. Monitoring via LC-MS at intermediates ensures pathway fidelity .

Q. How should contradictory in vitro vs. in silico biological activity data be analyzed?

  • Permeability assays: PAMPA evaluates cell membrane penetration discrepancies.
  • Assay condition modulation: Adjust pH/serum protein content to mimic physiological environments.
  • QM/MM simulations: Model sulfonamide-enzyme interactions at electronic resolution (e.g., B3LYP/6-311+G** basis sets). Cross-reference with pharmacophore mapping from SAR studies .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina): Screens binding poses against target proteins (e.g., carbonic anhydrase).
  • Molecular dynamics (GROMACS/AMBER): Simulates binding kinetics and stability over 100-ns trajectories.
  • DFT charge analysis: Identifies electrophilic/nucleophilic regions influencing hydrogen-bond formation. Experimental validation via ITC confirms binding thermodynamics .

Methodological Notes

  • Crystallographic refinement: Use SHELXL for high-resolution data; twinning and disorder require ADDSYM (PLATON) checks .
  • Biological assays: Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and dose-response curves .
  • Synthetic troubleshooting: LC-MS tracking at intermediate stages prevents accumulation of undetected by-products .

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